molecular formula C17H28ClNO B1394723 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-28-6

4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1394723
M. Wt: 297.9 g/mol
InChI Key: QXMCOHWLTCUZGF-UHFFFAOYSA-N
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Description

The compound "4-[2-


Scientific Research Applications

Synthesis and Copolymerization

Research has shown that compounds similar to 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride have been synthesized for various applications. For instance, phenoxy ring-substituted isopropyl phenylcyanoacrylates, including structures similar to the compound , have been prepared and copolymerized with styrene. This process involves piperidine catalyzed Knoevenagel condensation, indicating a potential application in polymer chemistry (Whelpley et al., 2022).

Molecular and Crystal Structures

The molecular and crystal structures of compounds with similar frameworks have been studied. For example, the crystal structures of derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, which share structural features with the compound , have been characterized. These studies are crucial in understanding the physical and chemical properties of such compounds (Raghuvarman et al., 2014).

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, compounds structurally related to 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride, particularly piperidine derivatives, have been synthesized and evaluated for various biological activities. These activities range from antibacterial to antifungal properties, indicating potential pharmaceutical applications (Rameshkumar et al., 2003).

Antioxidant Properties

Some piperidine derivatives, similar in structure to the compound , have shown antioxidant properties. This suggests potential applications in fields where oxidative stress is a concern, such as in the development of anti-aging or neuroprotective drugs (Gasparyan et al., 2011).

Allosteric Modulation

Research into allosteric modulation of receptors using compounds like 4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been conducted. Such studies are crucial for understanding receptor dynamics and could lead to the development of new classes of drugs (Price et al., 2005).

properties

IUPAC Name

4-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)16-5-4-14(3)17(12-16)19-11-8-15-6-9-18-10-7-15;/h4-5,12-13,15,18H,6-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMCOHWLTCUZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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